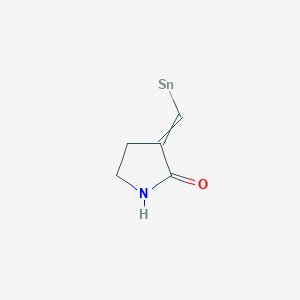
CID 78064375
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as CID 78064375 is a chemical entity with unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78064375 involves specific reaction conditions and reagents to achieve the desired chemical structure. The preparation methods typically include:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which undergo a series of chemical reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the formation of the desired compound.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. The process involves:
Large-Scale Reactors: Utilizing large reactors to carry out the chemical reactions efficiently.
Automation: Implementing automated systems to monitor and control reaction conditions.
Quality Control: Ensuring the consistency and quality of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
CID 78064375 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced compounds with different chemical properties.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
CID 78064375 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78064375 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Targets: Interacting with specific proteins, enzymes, or receptors in biological systems.
Modulating Pathways: Influencing biochemical pathways and cellular processes.
Biological Effects: Resulting in various biological effects, such as inhibition or activation of specific functions.
Properties
Molecular Formula |
C5H6NOSn |
|---|---|
Molecular Weight |
214.82 g/mol |
InChI |
InChI=1S/C5H6NO.Sn/c1-4-2-3-6-5(4)7;/h1H,2-3H2,(H,6,7); |
InChI Key |
UJNAWOSWYSBIGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C1=C[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Bis[(dihexylphosphoryl)methyl]piperazine](/img/structure/B12530124.png)
![Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate](/img/structure/B12530136.png)

![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)
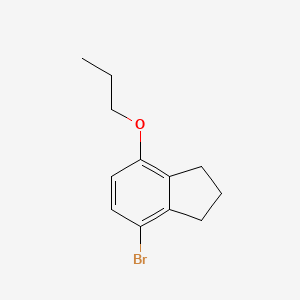
![[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12530163.png)
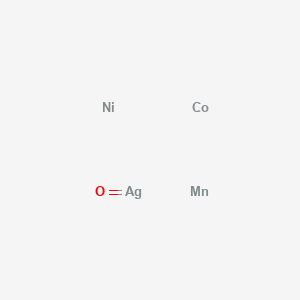
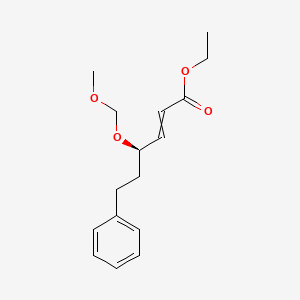
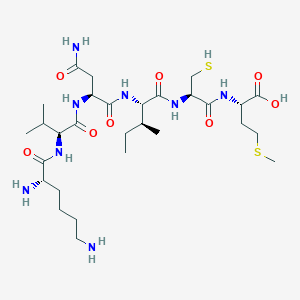

![3-Pyridinol, 2-[(1-ethylpropyl)amino]-](/img/structure/B12530185.png)
![Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-](/img/structure/B12530187.png)
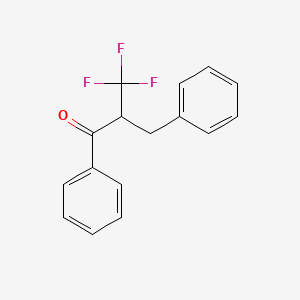
![[1-(Propane-2-sulfonyl)ethyl]benzene](/img/structure/B12530205.png)
